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molecular formula C10H24N4 B145938 1,4-Bis(3-aminopropyl)piperazine CAS No. 7209-38-3

1,4-Bis(3-aminopropyl)piperazine

Cat. No. B145938
M. Wt: 200.32 g/mol
InChI Key: XUSNPFGLKGCWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04055431

Procedure details

In the same way as in Example 1, reaction of 10.0 g (50 mmols) of N,N'-bis(3-aminopropyl)piperazine with 14.3 g (106 mmols) of 3-chloropropionyl isocyanate gives 24.0 g of the 3-chloropropionylurea compound of the formula ##STR11##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1]CCCN1CCN(CCCN)CC1.[Cl:15][CH2:16][CH2:17][C:18]([N:20]=[C:21]=[O:22])=[O:19]>>[Cl:15][CH2:16][CH2:17][C:18]([NH:20][C:21]([NH2:1])=[O:22])=[O:19]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NCCCN1CCN(CC1)CCCN
Name
Quantity
14.3 g
Type
reactant
Smiles
ClCCC(=O)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCC(=O)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 318.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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